4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-
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Overview
Description
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is a naturally occurring compound found in soybeans and other legumes. It belongs to a class of compounds known as isoflavones, which are phytoestrogens with potential health benefits. This compound is known for its antioxidant properties and its ability to modulate various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors under acidic or basic conditions. For example, the Pechmann condensation method can be used, where phenolic compounds react with β-ketoesters in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its antioxidant properties and its ability to modulate cellular processes.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, modulate hormone levels, and exhibit antioxidant activity by scavenging free radicals. The compound also influences signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Daidzein: Another isoflavone found in soybeans, known for its estrogenic activity and health benefits.
Genistein: A structurally similar compound with potent antioxidant and anti-cancer properties.
Equol: A metabolite of daidzein with significant biological activity, including anti-androgenic effects.
Uniqueness
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl and methoxy groups contribute to its potent antioxidant activity and its ability to modulate various biological processes.
Properties
CAS No. |
110420-64-9 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12(19)16(22-2)17-14(13)15(20)11(8-23-17)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 |
InChI Key |
ROKZASJLKLOOCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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